molecular formula C20H13BrN2O B15148905 3-(3-Bromophenyl)-2-phenylquinazolin-4-one

3-(3-Bromophenyl)-2-phenylquinazolin-4-one

Cat. No.: B15148905
M. Wt: 377.2 g/mol
InChI Key: GYUPMJBFUIMBTP-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-phenylquinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and phenyl groups in the compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-phenylquinazolin-4-one typically involves the condensation of 3-bromobenzaldehyde with anthranilic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the quinazolinone ring. Common solvents used in the synthesis include ethanol, methanol, and dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-phenylquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different substituents, which can be further explored for their biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2-phenylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-2-phenylquinazolin-4-one is unique due to its quinazolinone core structure, which imparts specific chemical and biological properties. The presence of both bromine and phenyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H13BrN2O

Molecular Weight

377.2 g/mol

IUPAC Name

3-(3-bromophenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H13BrN2O/c21-15-9-6-10-16(13-15)23-19(14-7-2-1-3-8-14)22-18-12-5-4-11-17(18)20(23)24/h1-13H

InChI Key

GYUPMJBFUIMBTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)Br

Origin of Product

United States

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